4-[(Propylamino)methyl]phenol
Overview
Description
4-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO It is characterized by a phenol group substituted with a propylamino methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propylamino)methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine intermediate formed during synthesis can be reduced to the amine using reducing agents such as NaBH4.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, hydrogen gas with Pd/C catalyst.
Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), and halogenating agents (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[(Propylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-[(Propylamino)methyl]phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or altering their conformation.
Cell Signaling: It can modulate cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune response
Comparison with Similar Compounds
4-[(Propylamino)methyl]phenol can be compared with other phenolic compounds such as:
4-Hydroxybenzylamine: Similar structure but lacks the propyl group.
4-Methylcatechol: Contains a catechol group instead of a single hydroxyl group.
2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have bulkier substituents, which can affect their reactivity and applications
Properties
IUPAC Name |
4-(propylaminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPQZPMSTMUYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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